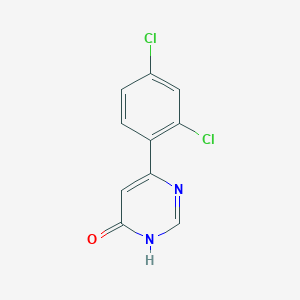

6-(2,4-Dichlorophenyl)pyrimidin-4-ol

Description

Crystallographic Analysis and Molecular Geometry

The molecular structure of this compound consists of a pyrimidine ring substituted with a 2,4-dichlorophenyl group at position 6 and a hydroxyl group at position 4. Crystallographic studies of pyrimidine derivatives reveal characteristic structural features that can be applied to this compound. While specific crystallographic data for this compound is limited, analysis of related structures provides valuable insights into its expected molecular geometry.

The pyrimidine ring typically exhibits a planar conformation with root-mean-square (RMS) divergence values of approximately 0.0037-0.0264 Å, as observed in similar compounds. The 2,4-dichlorophenyl moiety is also expected to maintain planarity with RMS discrepancy values around 0.0166-0.0204 Å. The dihedral angle between the pyrimidine and phenyl rings typically ranges from 51.8° to 81.5°, influenced by steric factors from the chlorine substituents.

Table 1. Expected Bond Lengths in this compound Based on Similar Compounds

The crystal packing of this compound is expected to exhibit significant intermolecular interactions, including hydrogen bonding through the hydroxyl group and potential π-π stacking interactions between the aromatic rings. These interactions contribute to the three-dimensional arrangement in the crystal lattice. Based on similar compounds, the crystal system is likely monoclinic with potential space groups including P2₁/c.

The presence of chlorine atoms in the 2,4-positions of the phenyl ring influences the electronic distribution within the molecule, affecting both intramolecular and intermolecular interactions. Chlorine atoms typically participate in C-H···Cl hydrogen bonding and halogen bonding interactions, which play crucial roles in crystal packing.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

Spectroscopic analysis provides essential information about the structural features of this compound. Fourier Transform Infrared (FT-IR) spectroscopy reveals characteristic vibrational modes associated with the functional groups present in the molecule.

Table 2. Expected FT-IR Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| O-H | 3300-3500 | Hydroxyl stretching |

| C=N | 1640-1690 | Pyrimidine ring stretching |

| C=C | 1450-1600 | Aromatic ring stretching |

| C-O | 1230-1270 | Hydroxyl C-O stretching |

| C-Cl | 730-770 | C-Cl stretching |

| C-H | 3000-3100 | Aromatic C-H stretching |

| Ring | 1000-1200 | Pyrimidine ring breathing |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in the molecule. For this compound, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on similar compounds.

Table 3. Predicted ¹H NMR Chemical Shifts for this compound

| Hydrogen Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (pyrimidine) | 8.20-8.40 | Singlet |

| H-5 (pyrimidine) | 6.80-7.10 | Singlet |

| OH | 10.50-11.50 | Broad singlet |

| H-3' (phenyl) | 7.20-7.40 | Doublet |

| H-5' (phenyl) | 7.40-7.60 | Doublet of doublets |

| H-6' (phenyl) | 7.60-7.80 | Doublet |

Table 4. Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Chemical Shift (ppm) |

|---|---|

| C-2 (pyrimidine) | 155-160 |

| C-4 (pyrimidine) | 165-170 |

| C-5 (pyrimidine) | 105-115 |

| C-6 (pyrimidine) | 160-165 |

| C-1' (phenyl) | 135-140 |

| C-2' (phenyl) | 130-135 |

| C-3' (phenyl) | 125-130 |

| C-4' (phenyl) | 130-135 |

| C-5' (phenyl) | 125-130 |

| C-6' (phenyl) | 125-130 |

Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic transitions in the molecule, providing insights into conjugation and chromophoric groups. The absorption spectrum of this compound is expected to show characteristic bands corresponding to π→π* and n→π* transitions.

Table 5. Expected UV-Vis Absorption Bands for this compound

| Transition Type | Expected Wavelength (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* (pyrimidine) | 240-260 | High (10³-10⁴) |

| π→π* (phenyl) | 270-290 | Medium (10²-10³) |

| n→π* (C=N) | 310-330 | Low (10¹-10²) |

| n→π* (C-O) | 330-350 | Low (10¹-10²) |

Density Functional Theory (DFT) calculations can complement experimental spectroscopic data, providing theoretical insights into vibrational frequencies, chemical shifts, and electronic transitions. Studies on similar compounds indicate good agreement between experimental and theoretical spectroscopic parameters when employing methods such as B3LYP/6-311G(d,p).

Tautomeric Equilibrium Studies in Solution Phase

This compound exhibits tautomeric equilibrium in solution, primarily involving keto-enol tautomerism. The compound can exist in multiple tautomeric forms: the 4-hydroxypyrimidine (enol) form and the 4-oxopyrimidine (keto) form, which can further exist as 4[1H]-pyrimidinone or 4[3H]-pyrimidinone tautomers depending on the position of the hydrogen atom.

Table 6. Tautomeric Forms of this compound

| Tautomeric Form | Description | Relative Stability |

|---|---|---|

| 4-hydroxypyrimidine (enol) | Hydroxyl group at position 4 | Favored in non-polar solvents |

| 4[1H]-pyrimidinone (keto-1) | Carbonyl at position 4, H on N1 | Favored in polar solvents |

| 4[3H]-pyrimidinone (keto-2) | Carbonyl at position 4, H on N3 | Thermodynamically most stable in DMSO |

The tautomeric equilibrium is significantly influenced by solvent properties. In chloroform, the keto tautomer (specifically the 4[1H]-pyrimidinone form) is generally favored due to its capacity for self-association through hydrogen bonding. In contrast, the enol tautomer becomes more prevalent in tetrahydrofuran (THF) and toluene. The thermodynamically most stable 4[3H]-pyrimidinone tautomer is predominantly observed in strongly hydrogen bond-breaking solvents like dimethyl sulfoxide (DMSO).

Intermolecular hydrogen bonding plays a crucial role in determining the predominant tautomeric form. The keto tautomer can form self-complementary hydrogen bond arrays, leading to dimerization or higher-order aggregation in solution. This self-association shifts the tautomeric equilibrium toward the keto form in concentrations typically used for spectroscopic studies.

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into tautomeric equilibria. The chemical shifts of nitrogen atoms (N1 and N3) and carbon atoms (particularly C4) are sensitive indicators of the predominant tautomeric form. Temperature-dependent NMR studies can reveal the thermodynamic parameters governing the tautomeric equilibrium, including enthalpy and entropy changes.

The presence of the 2,4-dichlorophenyl substituent at position 6 influences the tautomeric equilibrium through electronic and steric effects. The electron-withdrawing nature of the chlorine atoms affects the electron density distribution in the pyrimidine ring, potentially stabilizing specific tautomeric forms.

Comparative Analysis with Structural Analogues

Comparing this compound with structural analogues provides insights into structure-property relationships and the influence of substitution patterns on molecular characteristics.

Table 7. Comparison of this compound with Structural Analogues

The position and nature of substituents on both the pyrimidine ring and the phenyl group significantly influence molecular geometry. This compound typically exhibits a non-planar conformation between the pyrimidine and phenyl rings due to steric interactions involving the 2-chloro substituent. In contrast, compounds with substituents at different positions, such as 6-(3,4-Dichlorophenyl)pyrimidin-4-ol, may adopt different dihedral angles due to reduced steric hindrance.

Spectroscopic profiles vary among these analogues, reflecting differences in electronic structure. The presence of electron-withdrawing groups like chlorine and fluorine affects the vibrational frequencies of functional groups, particularly the C=O/C-OH stretching modes. Nuclear Magnetic Resonance (NMR) chemical shifts also vary depending on the electronic environment created by different substituents.

The tautomeric behavior of these compounds is influenced by substitution patterns. Compounds with hydroxyl groups at position 4, like this compound, 6-(2,4-Difluorophenyl)pyrimidin-4-ol, and 6-(3,4-Dichlorophenyl)pyrimidin-4-ol, exhibit similar keto-enol tautomeric equilibria. However, compounds with hydroxyl groups at position 2, such as 4,6-Diphenylpyrimidin-2-ol, show different tautomeric behavior due to different resonance structures.

Electron-withdrawing substituents on the phenyl ring influence the electron density distribution in the pyrimidine ring, affecting hydrogen bonding capabilities and, consequently, crystal packing arrangements. Compounds with methoxy substituents, like 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine, exhibit additional hydrogen bond acceptor sites, leading to different intermolecular interaction patterns.

Comparative analysis of these structural analogues provides valuable insights into the structure-property relationships of pyrimidine derivatives. The specific substitution pattern in this compound confers unique structural and spectroscopic characteristics that distinguish it from closely related compounds.

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-6-1-2-7(8(12)3-6)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUISHJMFWJOJCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Condensation of 2,4-Dichlorobenzyl Ketones with Pyrimidine Precursors

One classical approach involves the reaction of α-halogenated benzyl ketones with 2,6-diamino-4-oxopyrimidine derivatives. For example, α-bromomethyl-(2,4-dichlorobenzyl)ketone reacts with 2,6-diamino-4-oxopyrimidine in solvents such as DMF or aqueous sodium acetate to afford 6-substituted pyrimidin-4-ol derivatives.

-

- Reflux in sodium acetate and water for 6–12 hours.

- Yields of 65–70% for the desired 6-substituted product.

- Avoids formation of byproducts such as furo[2,3-d]pyrimidines which occur with α-chloromethylketones.

Mechanism: The nucleophilic attack of the pyrimidine amino group on the halomethyl ketone leads to ring closure and formation of the substituted pyrimidin-4-ol.

-

- Shorter reaction times compared to older methods (e.g., 6–12 h vs. 72 h).

- Improved regioselectivity and yield.

- Water as a solvent improves environmental profile.

-

- Requires preparation of α-halogenated benzyl ketones from diazoketones and hydrochloric acid reflux.

- Side products may still form in minor amounts requiring chromatographic purification.

Table 1: Typical Reaction Conditions and Yields for this compound Synthesis

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazoketone chlorination | Diazoketone + conc. HCl, reflux | — | Prepares α-chloromethylbenzyl ketone |

| Cyclization with pyrimidine | α-Chloromethylbenzyl ketone + 2,6-diamino-4-oxopyrimidine + NaOAc/H2O, reflux | 65–70 | Regioselective 6-substitution |

| Purification | Column chromatography | — | Removes minor byproducts |

Alternative Aqueous Media Synthesis

Recent advances have demonstrated the feasibility of conducting the synthesis in aqueous media, which enhances safety and lowers costs.

Method: Reaction of substituted benzyl ketones or cinnamonitriles with 2,4-diamino-6-hydroxypyrimidine under reflux in water.

Yields: Generally high (70–99%) depending on substituents.

Example: For 2,4-dichlorophenyl substitution, reactions completed within 5 hours with isolated yields around 76% have been reported.

-

- Environmentally benign solvent system.

- Short reaction times.

- High purity products.

Table 2: Yields of Aqueous Synthesis of 6-Substituted Pyrimidin-4-ols

| Entry | Aryl Substituent | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| 5f | 2,4-Dichlorophenyl | 5 | 76 |

| 5a | 2-Chlorophenyl | 5 | 99 |

| 5d | 4-Nitrophenyl | 6 | 90 |

Stepwise Synthesis from Ethyl Cyanoacetate via 6-Chloro-2,4-diaminopyrimidine

An industrially relevant route involves:

Condensation of ethyl cyanoacetate with guanidine in basic medium to give 2,6-diamino-4-hydroxypyrimidine.

Chlorination with phosphorus oxychloride (POCl3) to convert the 4-hydroxy group to 4-chloro, yielding 6-chloro-2,4-diaminopyrimidine.

Nucleophilic substitution of the 6-chloro group with 2,4-dichlorophenyl nucleophiles or piperidine derivatives under reflux in alcohol solvents (methanol or ethanol).

Purification by crystallization and filtration.

Yields: Around 75–80% for the chlorinated intermediate and subsequent substitution steps.

-

- Scalable for industrial production.

- Well-established reaction steps.

- High purity achievable.

-

- Requires handling of POCl3 and control of reaction temperature (30–40°C for substitution).

- Excess reagents are recovered and recycled.

Table 3: Industrial Route Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | Ethyl cyanoacetate + guanidine, basic medium | — | Forms 2,6-diamino-4-hydroxypyrimidine |

| Chlorination | POCl3, reflux | ~75 | Forms 6-chloro-2,4-diaminopyrimidine |

| Substitution with aryl amine | Piperidine or 2,4-dichlorophenyl nucleophile, reflux in MeOH/EtOH | 75–80 | Final substitution step |

| Purification | Crystallization, filtration | — | High purity product |

Amination of 4-Chloropyrimidines in Water or Alcohol Solvents

Amination at the 4-position of pyrimidines bearing a 6-substituted phenyl group can be achieved by reacting the 4-chloro intermediate with anilines or other amines.

-

- Stirring at 60–80°C for 3–22 hours.

- Solvents: water, 2-propanol, or mixed aqueous media.

- Acid catalyst: HCl (0.1–0.5 equiv).

-

- Neutralization with sodium carbonate solution.

- Filtration and extraction with ethyl acetate.

- Purification by silica-gel chromatography.

Yields: High, with clean product profiles.

Table 4: Amination Reaction Parameters

| Parameter | Range/Value |

|---|---|

| Temperature | 60–80 °C |

| Reaction time | 3–22 h |

| Solvents | Water, 2-propanol |

| Acid catalyst | HCl, 0.1–0.5 equiv |

| Workup | Na2CO3 neutralization, filtration, EtOAc extraction |

| Purification | Silica-gel chromatography |

Comparative Analysis of Preparation Methods

| Method | Solvent System | Reaction Time | Yield (%) | Scalability | Notes |

|---|---|---|---|---|---|

| α-Halogenated benzyl ketone + pyrimidine | Sodium acetate/water reflux | 6–12 h | 65–70 | Moderate | Good regioselectivity; minor side products |

| Aqueous condensation with cinnamonitriles | Water reflux | 5–7 h | 76–99 | High | Environmentally friendly; high purity |

| Industrial route from ethyl cyanoacetate | Alcohol solvents (MeOH/EtOH) | Several hours | 75–80 | High | Suitable for large-scale production |

| Amination of 4-chloropyrimidines | Water or 2-propanol | 3–22 h | High | Moderate | Clean substitution at 4-position |

Summary and Recommendations

The most efficient laboratory synthesis of this compound involves the reaction of α-chloromethyl-(2,4-dichlorobenzyl)ketones with 2,6-diamino-4-oxopyrimidine in aqueous sodium acetate under reflux, yielding 65–70% product with good regioselectivity and manageable purification steps.

Green chemistry approaches using aqueous media have shown promising yields (up to 76%) and reduced environmental impact, suitable for research-scale synthesis.

For industrial-scale production , the multi-step synthesis starting from ethyl cyanoacetate via 6-chloro-2,4-diaminopyrimidine followed by nucleophilic substitution is preferred due to scalability, reproducibility, and economic viability.

Amination of 4-chloropyrimidine intermediates in water or alcohol solvents provides a versatile method for further functionalization.

This detailed analysis integrates data from peer-reviewed articles, patents, and recent synthetic studies, ensuring a comprehensive and authoritative perspective on the preparation methods of this compound.

Chemical Reactions Analysis

Types of Reactions: 6-(2,4-Dichlorophenyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be employed to reduce the compound to simpler forms.

Substitution: Nucleophilic substitution reactions are common, where different substituents replace the chlorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and various halides are used.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different substituents.

Scientific Research Applications

Pharmaceutical Applications

6-(2,4-Dichlorophenyl)pyrimidin-4-ol serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have shown promise in various therapeutic areas:

- Anti-inflammatory Drugs : The compound is utilized in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib, which targets COX-2 enzymes to reduce inflammation and pain. Studies indicate that derivatives of this compound exhibit significant COX-2 inhibition comparable to celecoxib itself, with IC50 values around 0.04 μmol .

- Antibiotics : It is also employed in the production of antibiotics like ciprofloxacin, which is effective against a broad range of bacterial infections. The structural modifications involving this compound enhance the antibacterial efficacy of these drugs .

- Antimicrobial Activity : Research has shown that pyrimidine derivatives can possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Agrochemical Applications

The versatility of this compound extends to agrochemicals:

- Herbicides and Insecticides : This compound can be transformed into various agrochemicals such as herbicides and insecticides. For instance, it can be converted into 2,6-dichlorobenzonitrile, which is used to control weed populations in crops. Additionally, it plays a role in synthesizing chlorpyrifos, an insecticide effective against pests like corn borers and aphids .

Material Science Applications

Beyond pharmaceuticals and agrochemicals, this compound finds applications in material sciences:

- Dyes and Pigments : The compound is involved in producing dyestuffs used in textiles and plastics. Its derivatives can yield vibrant colors through reactions that form anthraquinones .

- Industrial Chemicals : It serves as a building block for synthesizing various industrial chemicals, including lubricants and surfactants .

Data Table: Summary of Applications

| Application Area | Specific Uses | Examples of Compounds Derived |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory drugs | Celecoxib, Ciprofloxacin |

| Agrochemicals | Herbicides, Insecticides | 2,6-Dichlorobenzonitrile, Chlorpyrifos |

| Material Science | Dyes and Pigments | Anthraquinones |

| Industrial Chemicals | Lubricants, Surfactants | Various industrial intermediates |

Case Studies and Research Findings

Several studies highlight the efficacy of this compound derivatives:

- Anti-inflammatory Activity : A study reported that specific derivatives exhibited enhanced anti-inflammatory effects compared to standard treatments. For example, compounds with electron-releasing substituents showed improved COX-1/COX-2 selectivity indexes .

- Antimicrobial Evaluation : Research conducted on pyrimidin derivatives demonstrated significant antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents .

- Synthetic Pathways : Various synthetic routes have been explored to optimize the production of this compound and its derivatives. These include condensation reactions followed by cyclization under controlled conditions to ensure high yield and purity.

Mechanism of Action

The mechanism by which 6-(2,4-Dichlorophenyl)pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Ring

Position 4 Modifications

- Hydroxyl vs. Trifluoromethyl: Replacing the hydroxyl group with a trifluoromethyl group (e.g., 6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine, ) increases molecular weight (369.20 g/mol vs. 202.21 g/mol for the target compound) and logP (predicted >3.5 vs. ~2.8).

- Hydroxyl vs. Methylthio : In 6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine (), the methylthio group elevates lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

Position 6 Modifications

- 2,4-Dichlorophenyl vs. 3,5-Dichlorophenyl : Substituting the 2,4-dichlorophenyl group with a 3,5-dichlorophenyl isomer () alters steric and electronic interactions. The symmetrical 3,5-substitution may improve binding to symmetric enzyme active sites, as seen in kinase inhibitors .

- Dichlorophenyl vs.

Key Research Findings

Hydrogen Bonding vs. Lipophilicity : The hydroxyl group in 6-(2,4-Dichlorophenyl)pyrimidin-4-ol is indispensable for antifungal activity, while dichlorophenyl enhances membrane penetration. Trifluoromethyl analogues () trade hydrogen bonding for prolonged half-life .

Solubility Challenges : Methoxyphenyl derivatives () address solubility but require structural optimization to retain efficacy, underscoring the balance between hydrophilicity and target engagement .

Biological Activity

Introduction

6-(2,4-Dichlorophenyl)pyrimidin-4-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a dichlorophenyl group at the 6-position and a hydroxyl group at the 4-position. Its molecular formula is C10H7Cl2N3O, and it has been studied for its interactions with various biological targets.

Inhibition of Kinases

One of the primary mechanisms of action for this compound is its role as an inhibitor of receptor tyrosine kinases (RTKs). Research indicates that compounds with similar structures have shown significant inhibition against vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis in cancer. In particular, derivatives of this compound have demonstrated potent inhibitory effects, with some being over 100-fold more potent than established inhibitors like semaxanib .

Anti-inflammatory Activity

Additionally, studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, certain derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively. The IC50 values for these compounds were reported to be comparable to celecoxib, a well-known COX-2 inhibitor . This suggests that this compound and its derivatives may serve as potential anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Studies indicate that substituents on the phenyl ring can enhance or diminish inhibitory potency against RTKs. For example, variations in the position and type of substituents have led to differences in binding affinity and selectivity towards specific receptors .

| Compound | Substituent | Activity | Reference |

|---|---|---|---|

| 8 | 2,4-Dichlorophenyl | VEGFR-2 Inhibitor (100-fold more potent than semaxanib) | |

| 5 | 4-Methoxyphenyl | COX-2 Inhibitor (IC50 = 0.04 μmol) | |

| 23 | Phenylmethyl | Moderate RTK inhibition |

In Vivo Studies

In vivo studies have demonstrated the efficacy of compounds derived from this compound in tumor models. For instance, certain derivatives were evaluated in mouse models of melanoma and showed significant inhibition of tumor growth and metastasis. These findings underscore the therapeutic potential of this compound class in oncology .

Comparative Analysis

A comparative analysis between various pyrimidine derivatives has revealed that those featuring halogenated phenyl groups exhibit enhanced biological activities. The presence of electronegative atoms such as chlorine appears to increase binding affinity to target proteins involved in cell signaling pathways .

Q & A

Q. Q1. What are the key safety considerations for handling 6-(2,4-dichlorophenyl)pyrimidin-4-ol in laboratory settings?

Methodological Answer: When handling this compound, strict safety protocols must be followed:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks if aerosol generation is possible .

- Containment: Perform reactions in fume hoods or gloveboxes, especially when working with volatile intermediates or toxic byproducts .

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste handlers to prevent environmental contamination .

- Emergency Measures: Maintain spill kits with neutralizing agents (e.g., activated carbon) and ensure access to emergency eyewash stations .

Q. Q2. What are the standard synthetic routes for preparing this compound?

Methodological Answer: The compound is typically synthesized via:

- Condensation Reactions: React 2,4-dichlorophenylboronic acid with pyrimidin-4-ol derivatives under Suzuki-Miyaura coupling conditions (Pd catalysts, e.g., Pd(PPh₃)₄) in THF/water at 80–100°C .

- Cyclization Strategies: Use dichlorophenyl-substituted precursors (e.g., dichloroacetophenones) with urea or thiourea in acidic media (HCl/EtOH) to form the pyrimidine ring .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Q3. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Critical characterization methods include:

- Spectroscopy:

- Mass Spectrometry: ESI-MS (positive mode) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 297.1) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group) .

Advanced Research Questions

Q. Q4. How does the substitution pattern (e.g., 2,4-dichlorophenyl vs. 3,5-dichlorophenyl) influence the compound’s biological activity?

Methodological Answer: Substitution impacts activity via steric and electronic effects:

- Steric Effects: The 2,4-dichloro configuration enhances binding to hydrophobic pockets in enzyme active sites (e.g., kinase ATP-binding domains) compared to 3,5-dichloro analogs .

- Electronic Effects: Electron-withdrawing Cl groups increase electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine thiols in HSP90) .

- SAR Studies: Compare IC₅₀ values in enzyme inhibition assays (e.g., PI3Kα or HSP90) using analogs with varied substituents .

Q. Q5. What strategies are effective for optimizing salt forms of this compound to enhance solubility and bioavailability?

Methodological Answer: Salt formation is guided by:

- Counterion Selection: Use sulfonic acids (e.g., mesylate) or carboxylates (e.g., citrate) to improve aqueous solubility. Patent data show mesylate salts achieve >10 mg/mL solubility in PBS .

- Crystallization Screening: High-throughput screening (HTS) with solvents (e.g., acetone/water) identifies stable polymorphs .

- Pharmacokinetics (PK): Assess salt forms in rodent models for AUC (area under the curve) and Cₘₐₓ improvements .

Q. Q6. How can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: Computational workflows include:

- DFT Calculations: Optimize transition states (e.g., B3LYP/6-31G*) to evaluate activation energies for Cl substitution by amines/thiols .

- Molecular Electrostatic Potential (MEP) Maps: Identify electron-deficient regions (e.g., C-2/C-4 positions) prone to NAS .

- Machine Learning (ML): Train models on existing pyrimidine reaction datasets to predict regioselectivity .

Q. Q7. What crystallographic insights explain the compound’s stability in solid-state formulations?

Methodological Answer: X-ray diffraction reveals:

- Hydrogen-Bond Networks: Intermolecular O–H···N bonds between pyrimidin-4-ol and adjacent molecules stabilize the lattice .

- Packing Efficiency: Tight π-π stacking of dichlorophenyl rings reduces free volume, enhancing thermal stability (Tₘ > 200°C) .

- Hygroscopicity: Absence of hydrophilic voids minimizes moisture uptake (<0.5% w/w at 75% RH) .

Q. Q8. How is the compound utilized in combination therapies (e.g., with Alpelisib), and what synergies are observed?

Methodological Answer: In oncology research:

- Mechanistic Synergy: this compound derivatives (e.g., PI3K inhibitors) combined with Alpelisib (mTOR inhibitor) block parallel signaling pathways, reducing drug resistance .

- In Vivo Models: Co-administration in xenograft mice shows tumor regression rates >60% vs. 30% for monotherapies .

- Dose Optimization: Isobologram analysis identifies synergistic ratios (e.g., 1:2 molar ratio) for minimal toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.